TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE
Overview
Description
TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE: It contains a bicyclic structure (two fused rings) with one nitrogen atom (aza-) and a hydroxyl (-OH) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the nitrogen atom: This step often involves the use of an amine or an azide, which is then reduced to form the nitrogen-containing ring.
Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrogen-containing ring can undergo reduction to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary, secondary, or tertiary amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE: has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and nitrogen functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1r,4s,6s)-Rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane: Similar structure but with a different protecting group.
tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-HRDYMLBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H](C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129706 | |
Record name | rel-1,1-Dimethylethyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198835-05-1 | |
Record name | rel-1,1-Dimethylethyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198835-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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